Cas no 83942-13-6 (4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine)

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine structure
83942-13-6 structure
Nombre del producto:4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
Número CAS:83942-13-6
MF:C7H7ClN2
Megavatios:154.596880197525
MDL:MFCD12755922
CID:839298

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine Propiedades químicas y físicas

Nombre e identificación

    • 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
    • 4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidine
    • 4-chloro-6,7-dihydro-5Hcyclopenta[d]pyrimidine
    • 4-Chloro-6-7-dihydro-5H-cyclopenta-d-pyrimidine
    • 4-Chlor-6,7-dihydro-5H-cyclopentapyrimidin
    • 4-chloro-5,6-dihydro-7H-cyclopenta[d]pyrimidine
    • 4-chloro-5,6-trimethylenepyrimidine
    • 4-Chloro-6,7-dihydro-5H-cyclopentapyrimidine
    • 4-Chloro-6,7-dihydro-5H-cyclopentapyrimidine (ACI)
    • 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
    • MDL: MFCD12755922
    • Renchi: 1S/C7H7ClN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2
    • Clave inchi: QFBRTAZCGKXPJK-UHFFFAOYSA-N
    • Sonrisas: ClC1C2CCCC=2N=CN=1

Atributos calculados

  • Calidad precisa: 154.03000
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0

Propiedades experimentales

  • Punto de ebullición: 271.7°C at 760 mmHg
  • Punto de inflamación: 144.3℃
  • PSA: 25.78000
  • Logp: 1.61870

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine Información de Seguridad

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine Datos Aduaneros

  • Código HS:2933599090
  • Datos Aduaneros:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-65622-1.0g
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
83942-13-6 95%
1g
$165.0 2023-05-02
abcr
AB409926-500 mg
4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, 95%; .
83942-13-6 95%
500MG
€313.80 2023-02-19
Enamine
EN300-65622-2.5g
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
83942-13-6 95%
2.5g
$302.0 2023-05-02
Life Chemicals
F8881-1295-10g
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
83942-13-6 95%
10g
$1115.0 2023-11-21
TRC
C597753-25mg
4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
83942-13-6
25mg
$ 50.00 2022-06-06
Life Chemicals
F8881-1295-2.5g
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
83942-13-6 95%
2.5g
$518.0 2023-11-21
eNovation Chemicals LLC
D690143-0.25g
4-Chloro-6,7-dihydro-5H-cyclopentapyrimidine
83942-13-6 95%
0.25g
$100 2023-05-12
Enamine
EN300-65622-0.05g
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
83942-13-6 95%
0.05g
$39.0 2023-05-02
Enamine
EN300-65622-10.0g
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
83942-13-6 95%
10g
$987.0 2023-05-02
Life Chemicals
F8881-1295-0.25g
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
83942-13-6 95%
0.25g
$94.0 2023-11-21

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonium formate Solvents: Methanol ;  24 h, reflux
2.1 Solvents: Acetic anhydride ;  cooled; 4 h, rt
3.1 Reagents: Ammonium formate Solvents: Formamide ;  4 h, 150 °C
4.1 Reagents: Phosphorus oxychloride ;  3 h, reflux; cooled
4.2 Reagents: Ammonium hydroxide ;  neutralized, cooled
Referencia
Structure-Activity Relationship and in Vitro and in Vivo Evaluation of the Potent Cytotoxic Anti-microtubule Agent N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues As Antitumor Agents
Gangjee, Aleem; et al, Journal of Medicinal Chemistry, 2013, 56(17), 6829-6844

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Acetic anhydride ;  30 min, 0 °C
1.2 48 h, 130 °C
2.1 Reagents: Phosphorus oxychloride ;  3 h, reflux
2.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
Referencia
3D-QSAR pharmacophore modelling, virtual screening and docking studies for lead discovery of a novel scaffold for VEGFR 2 inhibitors: Design, synthesis and biological evaluation
Sobhy, Mahitab K.; et al, Bioorganic Chemistry, 2019, 89,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  3 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
Referencia
3D-QSAR pharmacophore modelling, virtual screening and docking studies for lead discovery of a novel scaffold for VEGFR 2 inhibitors: Design, synthesis and biological evaluation
Sobhy, Mahitab K.; et al, Bioorganic Chemistry, 2019, 89,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt; 15 h, reflux
2.1 Reagents: Acetic anhydride ;  30 min, 0 °C
2.2 48 h, 130 °C
3.1 Reagents: Phosphorus oxychloride ;  3 h, reflux
3.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
Referencia
3D-QSAR pharmacophore modelling, virtual screening and docking studies for lead discovery of a novel scaffold for VEGFR 2 inhibitors: Design, synthesis and biological evaluation
Sobhy, Mahitab K.; et al, Bioorganic Chemistry, 2019, 89,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  3 h, reflux; cooled
1.2 Reagents: Ammonium hydroxide ;  neutralized, cooled
Referencia
Structure-Activity Relationship and in Vitro and in Vivo Evaluation of the Potent Cytotoxic Anti-microtubule Agent N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues As Antitumor Agents
Gangjee, Aleem; et al, Journal of Medicinal Chemistry, 2013, 56(17), 6829-6844

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Acetic anhydride ;  cooled; 4 h, rt
2.1 Reagents: Ammonium formate Solvents: Formamide ;  4 h, 150 °C
3.1 Reagents: Phosphorus oxychloride ;  3 h, reflux; cooled
3.2 Reagents: Ammonium hydroxide ;  neutralized, cooled
Referencia
Structure-Activity Relationship and in Vitro and in Vivo Evaluation of the Potent Cytotoxic Anti-microtubule Agent N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues As Antitumor Agents
Gangjee, Aleem; et al, Journal of Medicinal Chemistry, 2013, 56(17), 6829-6844

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Ammonium formate Solvents: Formamide ;  4 h, 150 °C
2.1 Reagents: Phosphorus oxychloride ;  3 h, reflux; cooled
2.2 Reagents: Ammonium hydroxide ;  neutralized, cooled
Referencia
Structure-Activity Relationship and in Vitro and in Vivo Evaluation of the Potent Cytotoxic Anti-microtubule Agent N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues As Antitumor Agents
Gangjee, Aleem; et al, Journal of Medicinal Chemistry, 2013, 56(17), 6829-6844

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine Raw materials

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83942-13-6)4-Chloro-6,7-dihydro-5H-cyclopentapyrimidine
A10111
Pureza:99%
Cantidad:5g
Precio ($):476.0